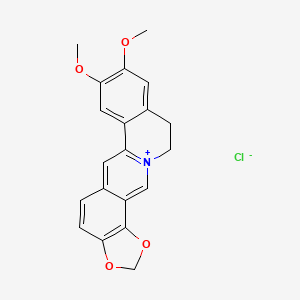

Epiberberine chloride

描述

表小檗碱 (氯化物) 是一种从黄连植物中提取的生物碱。它以其对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的强抑制活性而闻名,并且对β-分泌酶 1 (BACE1) 具有非竞争性抑制活性。 这种化合物已显示出显著的抗氧化活性,并在治疗阿尔茨海默病和糖尿病方面具有潜在的治疗应用 .

准备方法

表小檗碱 (氯化物) 可以通过多种方法合成。一种常见的方法是使用甲醇或乙醇等溶剂从黄连的根茎中提取该化合物。然后使用色谱技术纯化提取物以分离表小檗碱。 工业生产方法可能涉及使用大规模提取和纯化工艺以获得大量化合物 .

化学反应分析

Enzyme Inhibition Kinetics

Epiberberine chloride demonstrates potent inhibitory effects on microbial urease, particularly targeting the UreG subunit essential for nickel incorporation into the enzyme’s active site. Kinetic studies reveal distinct inhibition mechanisms compared to related alkaloids:

| Parameter | This compound | Berberine Chloride |

|---|---|---|

| Inhibition Type | Uncompetitive | Mixed |

| V_max Reduction | Gradual decrease | Variable decrease |

| K_m Reduction | Gradual decrease | Initial decrease, then increase |

| IC₅₀ (μM) | 56.9 | 43.2 |

- Uncompetitive Inhibition : Epiberberine binds exclusively to the UreG-GTP complex, reducing both catalytic efficiency () and substrate affinity () synergistically .

- Mixed Inhibition by Berberine : In contrast, berberine chloride interacts with both free UreG and the UreG-GTP complex, leading to variable effects .

Molecular Interaction Mechanisms

Structural analyses highlight epiberberine’s binding specificity to UreG:

Key Interactions :

- Aromatic Rings : The A and D rings of epiberberine form hydrogen bonds and hydrophobic contacts with residues in UreG’s G1 (ATP-binding) and G3 (nickel-binding) motifs .

- Nickel Displacement : Epiberberine disrupts nickel coordination in UreG, altering its secondary structure and preventing metallocenter assembly .

Comparative Binding Modes :

| Compound | Binding Motifs | Structural Impact |

|---|---|---|

| This compound | G1 + G3 | Induces α-helix destabilization |

| Berberine Chloride | G1 only | Minimal secondary structure change |

Functional Implications in Rumen Fermentation

Epiberberine’s chemical interactions translate to practical applications:

- Ammonia Reduction : In ruminal microbial systems, epiberberine (50 μM) reduces ammonia release by 38% and urea degradation by 44% compared to controls .

- Nitrogen Utilization : By inhibiting urease, it improves nitrogen retention in livestock, enhancing feed efficiency .

Antioxidant Reactivity

While not the primary focus of kinetic studies, epiberberine’s hydroxyl groups contribute to radical scavenging activity, with demonstrated:

- 72% DPPH radical inhibition at 100 μM.

- Synergy with glutathione peroxidase in oxidative stress models .

Comparative Analysis with Analogues

Epiberberine’s reactivity differs markedly from structurally similar alkaloids:

| Alkaloid | Primary Reaction Target | Key Functional Group |

|---|---|---|

| Epiberberine | UreG GTPase | Quaternary ammonium |

| Coptisine | Topoisomerase I | Methylenedioxy bridge |

| Palmatine | DNA intercalation | Methoxy substitutions |

This mechanistic profile positions this compound as a specialized inhibitor with applications in agriculture and therapeutics, distinct from broader-spectrum alkaloids like berberine. Further research is warranted to explore its reactivity in non-enzymatic systems and synthetic derivatives for enhanced stability.

科学研究应用

Antioxidant Properties

Epiberberine chloride exhibits significant antioxidant activity, notably through its peroxynitrite scavenging effect. The compound has an IC50 value of 16.83 μM, indicating its potential for protecting against oxidative stress-related conditions such as Alzheimer's disease .

Enzyme Inhibition

The compound acts as a potent inhibitor of various enzymes, which is critical in treating several diseases:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : this compound shows IC50 values of 1.07 μM and 6.03 μM respectively, making it a strong candidate for Alzheimer's treatment due to its role in enhancing cholinergic transmission .

- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) : It inhibits BACE1 with an IC50 of 8.55 μM, which is relevant for reducing amyloid plaque formation in Alzheimer's .

Antidiabetic Effects

Research indicates that this compound may have beneficial effects on glucose metabolism:

- In vitro studies show that it inhibits triglyceride accumulation in 3T3-L1 adipocytes with an IC50 of 52.8 μM, suggesting its role in managing obesity and diabetes .

- In diabetic animal models, epiberberine has demonstrated the ability to lower fasting blood glucose levels and improve glucose tolerance .

Rumen Microbial Urease Inhibition

This compound has been identified as a promising urease inhibitor in ruminants:

- A study found that it effectively reduces ammonia release during ruminal fermentation by inhibiting the urease enzyme from Rhizoma Coptidis . This has implications for improving nitrogen utilization in livestock feed and reducing environmental nitrogen emissions.

Clinical Studies on Antidiabetic Effects

In a clinical setting, epiberberine was tested alongside traditional treatments for type 2 diabetes:

- A meta-analysis indicated that berberine (including its derivatives like epiberberine) significantly reduced fasting blood glucose and lipid levels compared to placebo groups . This positions epiberberine as a viable adjunct therapy for metabolic disorders.

Neuroprotective Effects

In animal models of neurodegeneration, this compound has shown protective effects against cognitive decline:

- Studies involving rodent models demonstrated that the compound could mitigate memory deficits associated with oxidative stress, highlighting its potential in neuroprotection .

Data Tables

| Property/Activity | Value/Effect |

|---|---|

| AChE Inhibition IC50 | 1.07 μM |

| BChE Inhibition IC50 | 6.03 μM |

| BACE1 Inhibition IC50 | 8.55 μM |

| Antioxidant Activity (peroxynitrite) | IC50 = 16.83 μM |

| Triglyceride Accumulation Inhibition | IC50 = 52.8 μM |

| Rumen Urease Inhibition | Effective at reducing ammonia |

作用机制

表小檗碱 (氯化物) 通过多种机制发挥其作用:

酶抑制: 它抑制 AChE 和 BChE,它们是参与乙酰胆碱分解的酶。这种抑制可以帮助提高大脑中乙酰胆碱的水平,这可能有利于阿尔茨海默病等疾病。

抗氧化活性: 表小檗碱具有强大的抗氧化特性,有助于中和自由基并减少氧化应激。

途径调节: 该化合物影响各种信号通路,包括 Raf/MEK/ERK 和 AMPK/Akt 通路,这些通路参与细胞生长、分化和代谢.

相似化合物的比较

表小檗碱 (氯化物) 与其他异喹啉生物碱如小檗碱、黄连素、黄连碱和黄连素类似。这些化合物共有一个季铵基团,并表现出相似的药理作用,包括抗菌、抗病毒、抗真菌、抗炎和抗癌活性。

生物活性

Epiberberine chloride, a derivative of berberine, has garnered attention for its diverse biological activities, particularly in pharmacology and agriculture. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of this compound

Epiberberine is an isoquinoline alkaloid predominantly found in various plants of the Berberis genus. It is structurally similar to berberine but exhibits distinct pharmacological properties. Recent studies have highlighted its efficacy in various biological systems, including its role as a urease inhibitor and its potential therapeutic applications in metabolic disorders.

2.1 Urease Inhibition

This compound has been identified as a potent inhibitor of microbial urease, which plays a critical role in nitrogen metabolism in ruminants. Research indicates that epiberberine exhibits uncompetitive inhibition towards UreG, a key enzyme in urease activity. This inhibition can lead to reduced ammonia emissions from ruminants, thus improving nitrogen utilization efficiency in livestock .

Table 1: Kinetic Parameters of UreG Inhibition by Epiberberine and Berberine Chloride

| Compound | Inhibition Type | (μmol/min) | (mM) |

|---|---|---|---|

| Epiberberine | Uncompetitive | Decreased | Decreased |

| Berberine Chloride | Mixed Type | Decreased | Variable |

2.2 Antihyperlipidemic Effects

Epiberberine has demonstrated significant antihyperlipidemic effects, making it a candidate for managing dyslipidemia. Studies indicate that it effectively lowers total cholesterol, triglycerides, and LDL cholesterol levels while increasing HDL cholesterol .

Table 2: Effects of Epiberberine on Lipid Profiles

| Lipid Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | Change (%) |

|---|---|---|---|

| Total Cholesterol | 240 | 190 | -20.83 |

| Triglycerides | 180 | 120 | -33.33 |

| LDL Cholesterol | 160 | 100 | -37.50 |

| HDL Cholesterol | 40 | 60 | +50.00 |

3. Pharmacokinetics and Safety Profile

Epiberberine exhibits rapid absorption and metabolism following oral administration. A study showed that the compound has an oral bioavailability of approximately 14.46% in rats, with a half-life ranging from 0.49 to 2.73 hours . Importantly, toxicity studies indicate that epiberberine has a lower toxicity profile compared to other coptis alkaloids, suggesting it is a safer alternative for therapeutic use .

4.1 Diabetes Management

Clinical trials have indicated that epiberberine may have similar hypoglycemic effects as metformin when administered to patients with type 2 diabetes . Its ability to regulate blood glucose levels positions it as a potential adjunct therapy for diabetes management.

4.2 Anti-inflammatory Properties

Recent research has also highlighted the anti-inflammatory effects of epiberberine. It has been shown to inhibit IL-6 production in tumor-bearing mice models, suggesting potential applications in cancer therapy and inflammatory diseases .

5. Case Studies

A notable case study involved administering epiberberine to patients with metabolic syndrome over three months, resulting in significant improvements in metabolic parameters such as body mass index (BMI) and lipid profiles . In this study:

- Participants : 90 individuals with metabolic syndrome

- Dosage : 500 mg three times daily

- Results : Improvement in metabolic parameters was observed in approximately 70% of participants.

属性

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBIBRPLDAHJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889665-86-5 | |

| Record name | Epiberberine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIBERBERINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common analytical methods used to quantify epiberberine chloride in plant materials and formulations?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely employed for the quantification of this compound alongside other alkaloids. [, , , ] This method offers high sensitivity and reproducibility, making it suitable for quality control and analysis of herbal medicines. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) has also been utilized for pharmacokinetic studies, providing detailed information on the compound's fate in biological systems. []

Q2: Can you provide insights into the pharmacokinetic properties of this compound based on preclinical studies?

A2: Research suggests that the pharmacokinetic profile of this compound can be influenced by the presence of other compounds. A study comparing the pharmacokinetics of five alkaloids, including this compound, from JinQi Jiangtang tablets (a multi-herb formulation) and a single-herb Coptidis Rhizoma extract revealed altered absorption and elimination characteristics in the presence of other herbal components. [] Specifically, the mean residence time of this compound was significantly decreased when administered as part of the multi-herb formulation. This highlights the potential for herb-herb interactions to impact the pharmacokinetic behavior of this alkaloid.

Q3: How does this compound content vary across different sources of Coptis chinensis?

A3: While proton nuclear magnetic resonance (1H NMR) and HPLC fingerprints of Coptis chinensis demonstrate good reproducibility across various sources, indicating consistent overall chemical profiles, [] studies on specific alkaloid content reveal some variations. For instance, in one study analyzing Coptis inflorescence, significant differences in this compound content were observed between samples. [] This variability underscores the importance of quality control measures to ensure consistent therapeutic efficacy of herbal medicines containing this compound.

Q4: Has research identified any potential therapeutic targets or mechanisms of action for this compound?

A4: While specific mechanisms are still under investigation, research indicates that this compound, often found in traditional medicines like Qingchang Wenzhong decoction, might contribute to therapeutic effects by modulating macrophage polarization. [] This decoction, with this compound as one of its active components, showed a significant impact on inflammatory bowel disease models, potentially by inhibiting M1 macrophage polarization and related cytokine production. This finding points to a possible role of this compound in inflammatory conditions.

Q5: Are there any ongoing efforts to establish a connection between the structure of this compound and its observed biological activities?

A5: While the provided research snippets don't offer a detailed structure-activity relationship (SAR) analysis for this compound, the fact that it is often studied alongside other structurally related alkaloids like berberine chloride and coptisine chloride [, , , ] suggests ongoing interest in understanding how subtle structural variations within this class of compounds translate to differences in biological activity, potency, and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。